N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
“N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group, a dimethoxybenzenesulfonyl group, and a dihydropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the chloro-fluorophenyl intermediate, followed by the introduction of the dimethoxybenzenesulfonyl group through sulfonylation reactions. The final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the product’s consistency.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with varying substituents on the phenyl and pyridinyl rings. Examples include:
- N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
- N-(4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Uniqueness
The uniqueness of “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. These properties could include differences in binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O6S/c1-13-9-14(2)27(12-21(28)26-18-7-5-15(25)10-17(18)24)23(29)22(13)34(30,31)16-6-8-19(32-3)20(11-16)33-4/h5-11H,12H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKKXLDXNXTJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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